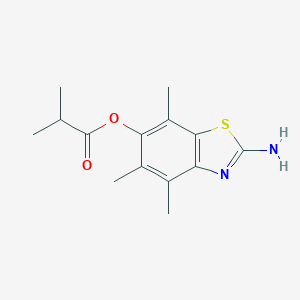

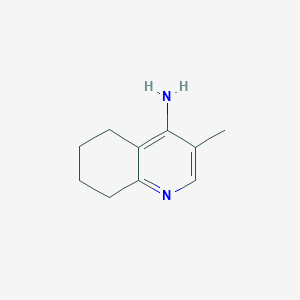

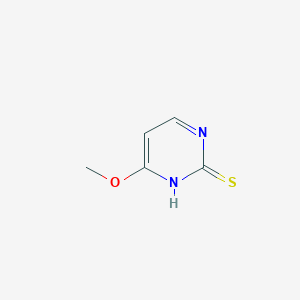

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles and their derivatives, including 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, typically involves cyclization reactions of appropriate precursors. For example, one common approach for synthesizing oxadiazole derivatives involves the reaction of hydrazides with carbon disulfide in an alcoholic medium to yield the corresponding oxadiazole. This process highlights the versatility and adaptability of synthesis methods in generating various oxadiazole derivatives with specific functional groups (Salimon et al., 2011).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol, is characterized by X-ray diffraction techniques. These analyses reveal critical features such as intramolecular hydrogen bonding, which plays a significant role in the stabilization of the molecular structure and influences the compound's reactivity and physical properties. For instance, the energetic compound 4-[(4-nitro-1,2,5-oxadiazol-3-yl)-NNO-azoxyl]-1,2,5-oxadiazol-3-amine, a related oxadiazole derivative, demonstrated the presence of bifurcated intramolecular hydrogen bonds, showcasing the complex structural attributes these molecules can possess (Zelenin et al., 1997).

Chemical Reactions and Properties

Oxadiazole compounds undergo various chemical reactions, reflecting their rich chemistry and potential for diverse applications. The photolysis of 1,3,4-oxadiazoles in alcohols, for example, leads to heterolytic addition followed by cycloelimination, yielding esters and other products. This reaction pathway underscores the reactivity of the oxadiazole ring under specific conditions and its potential utility in synthetic chemistry (Tsuge et al., 1977).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure, including density, solubility, and melting point. For instance, the high crystal density observed in certain oxadiazole compounds can be attributed to their compact and well-defined molecular structure, which is crucial for applications requiring materials with high density and stability (Zelenin et al., 1997).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as reactivity towards nucleophiles and electrophiles, are central to their utility in organic synthesis and material science. Their ability to undergo various chemical reactions, including cycloadditions and nucleophilic substitutions, makes them versatile intermediates for synthesizing a wide range of compounds (Salimon et al., 2011).

Aplicaciones Científicas De Investigación

Medicine and Agriculture

- Field : Medicine and Agriculture .

- Application : 1,3,4-oxadiazoles have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory and analgesic properties . In addition, they can act as plant protection agents due to their herbicidal, insecticidal and fungicidal activity .

- Methods : The article discusses various methods of synthesis of 1,3,4-oxadiazole derivatives exhibiting biological activity .

- Results : The compounds have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Drug Discovery

- Field : Drug Discovery .

- Application : 1,2,4-Oxadiazole is an essential motif in drug discovery represented in many experimental, investigational, and marketed drugs .

- Methods : This review covers synthetic methods that allow the conversion of different types of organic compounds into 1,2,4-oxadiazole at ambient temperature .

- Results : The reviewed methods allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

Anti-Infective Agents

- Field : Medicine .

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .

- Methods : The article discusses various methods of synthesis of 1,2,4-oxadiazole derivatives exhibiting biological activity .

- Results : The compounds have shown promising results as anti-infective agents .

High Energy Molecules

- Field : Material Science .

- Application : Oxadiazoles have been utilized as high energy molecules or energetic materials .

- Methods : The article discusses the synthesis of oxadiazole derivatives and their properties .

- Results : The synthesized compounds have shown favorable oxygen balance and positive heat of formations .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(8)5-6-4(2)7-9-5/h3,8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZIZOMNWXFKESX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

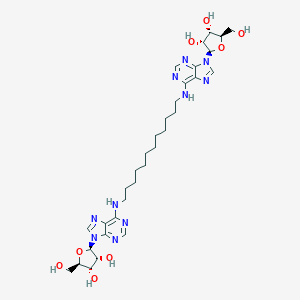

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B55679.png)

![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)